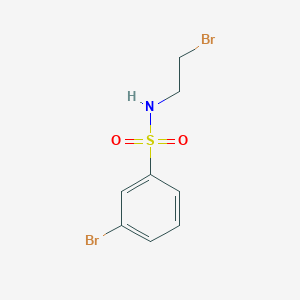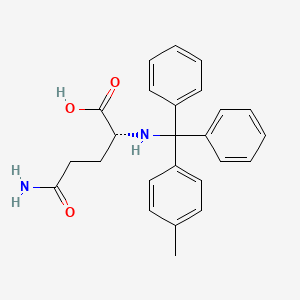
4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile is a complex organic compound that features a combination of imidazole, benzonitrile, and tert-butyldimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile typically involves multiple stepsThe final step involves the coupling of the imidazole derivative with 3-fluorobenzonitrile under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile and imidazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile has several scientific research applications:
Chemistry: Used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The compound can act as an aldol donor and acceptor, facilitating stereocontrolled reactions. It may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (tert-Butyldimethylsilyloxy)acetaldehyde
- (3-Bromopropoxy)-tert-butyldimethylsilane
- Bis(tert-butyldimethylsilyl) 2-[(tert-butyldimethylsilyl)amino]ethylphosphonate
Uniqueness
4-((5-(2-((tert-Butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)methyl)-3-fluorobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the tert-butyldimethylsilyl group enhances its stability and facilitates specific synthetic transformations.
Properties
Molecular Formula |
C19H26FN3OSi |
|---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-[[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]methyl]-3-fluorobenzonitrile |
InChI |
InChI=1S/C19H26FN3OSi/c1-19(2,3)25(4,5)24-9-8-17-12-22-14-23(17)13-16-7-6-15(11-21)10-18(16)20/h6-7,10,12,14H,8-9,13H2,1-5H3 |
InChI Key |
ONIAKPDRDGYQKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC1=CN=CN1CC2=C(C=C(C=C2)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)


![3-Tert-butyl 9-methyl 3-azaspiro[5.5]undecane-3,9-dicarboxylate](/img/structure/B11829053.png)




![2-Methyl-5-nitro-1-(phenylsulfonyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B11829094.png)



